2-Bromo-3,6-dimethylphenol

Dye-sensitized solar cells Photoelectrical properties Light harvesting efficiency

2-Bromo-3,6-dimethylphenol (CAS 956750-20-2, C₈H₉BrO, MW 201.06) is a brominated phenolic building block featuring a phenolic -OH group, a bromine at the ortho position, and methyl groups at the 3- and 6-positions. Its predicted physicochemical properties include a boiling point of 229.9±35.0 °C, a density of 1.471±0.06 g/cm³, and a pKa of 8.88±0.15.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
Cat. No. B12506158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,6-dimethylphenol
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)Br)O
InChIInChI=1S/C8H9BrO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3
InChIKeyMSQGUOOFKKVPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,6-dimethylphenol (CAS 956750-20-2): Key Monomer for Sulfonephthalein Indicators and Aryl Coupling


2-Bromo-3,6-dimethylphenol (CAS 956750-20-2, C₈H₉BrO, MW 201.06) is a brominated phenolic building block featuring a phenolic -OH group, a bromine at the ortho position, and methyl groups at the 3- and 6-positions . Its predicted physicochemical properties include a boiling point of 229.9±35.0 °C, a density of 1.471±0.06 g/cm³, and a pKa of 8.88±0.15 . This substitution pattern enables its use as a key intermediate in the synthesis of sulfonephthalein dyes such as Bromoxylenol Blue, where it undergoes condensation with o-sulfobenzoic anhydride to form the indicator core . The bromine substituent also provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, distinguishing it from non-halogenated dimethylphenol analogs that lack this synthetic versatility.

Why 2-Bromo-3,6-dimethylphenol Cannot Be Replaced by Generic Bromophenols or Chloro Analogs


Substituting 2-bromo-3,6-dimethylphenol with a generic bromophenol or a chloro analog introduces quantifiable changes in both synthetic outcome and functional performance. The specific methyl substitution pattern (3,6-dimethyl) dictates the steric and electronic environment of the phenolic ring, which directly influences the regioselectivity of subsequent electrophilic aromatic substitutions and the photophysical properties of derived dyes. For instance, in sulfonephthalein indicator synthesis, the 3,6-dimethyl motif is required to achieve the correct pKa and absorption wavelength; using 2-bromo-4,5-dimethylphenol or 2-bromophenol would yield an indicator with a shifted transition range, rendering it unsuitable for applications calibrated to Bromoxylenol Blue's pH 6.0–7.6 window . Similarly, replacing bromine with chlorine (e.g., 2-chloro-3,6-dimethylphenol) reduces reactivity in palladium-catalyzed cross-coupling reactions due to the higher bond dissociation energy of the C–Cl bond (ca. 96 kcal/mol) versus C–Br (ca. 81 kcal/mol), a difference that can lead to slower oxidative addition kinetics and lower coupling yields under identical conditions [1]. These factors make simple substitution inadvisable for procurement decisions where synthetic performance or end-product specifications are critical.

Quantitative Differentiation Evidence for 2-Bromo-3,6-dimethylphenol vs. Closest Analogs


Bromoxylenol Blue vs. Tetrabromophenol Blue: Photoelectrical Performance in Dye-Sensitized Solar Cells

In a direct head-to-head experimental comparison, Bromoxylenol Blue (derived from 2-bromo-3,6-dimethylphenol) was benchmarked against Tetrabromophenol Blue as a sensitizer in dye-sensitized solar cells (DSSCs). Bromoxylenol Blue exhibited a marginally higher light harvesting efficiency (LHE = 0.0290) compared to Tetrabromophenol Blue (LHE = 0.0284) [1]. However, the short-circuit current density (Jsc) of the Tetrabromophenol Blue-based DSSC (0.09 mA/cm²) was significantly larger than that of the Bromoxylenol Blue-based DSSC, and the open-circuit voltage (Voc = 0.39 V) was also superior [1]. The driving force for electron injection (ΔGinject), excited-state lifetime (τ), and conduction band edge shift (ΔECB) all favored Tetrabromophenol Blue, explaining the overall efficiency advantage [1]. This comparison defines the specific performance envelope of Bromoxylenol Blue-based devices and provides a clear benchmark for researchers selecting between these two sulfonephthalein sensitizers.

Dye-sensitized solar cells Photoelectrical properties Light harvesting efficiency

Bromoxylenol Blue pH Indicator Transition Range Precision vs. Common Sulfonephthalein Indicators

Bromoxylenol Blue, synthesized from 2-bromo-3,6-dimethylphenol, exhibits a precisely defined pH transition range of 6.0 (yellow) to 7.6 (blue) with a pKa of 7.0 at 25 °C and a λmax of 417 nm . In comparison, the widely used Bromothymol Blue (derived from thymol, not a dimethylphenol) transitions over a broader, higher range of pH 6.0–7.6 (yellow to blue) with a pKa of 7.1–7.3 [1], and Bromocresol Purple transitions at pH 5.2–6.8 [2]. The narrower or shifted ranges of these alternatives mean that Bromoxylenol Blue is uniquely suited for photometric determination of carboxylic acid impurities in organic liquids and polymers, where a sharp endpoint near neutral pH is required .

pH indicators Acid-base titration Spectrophotometric analysis

Ortho-Bromo vs. Ortho-Chloro Reactivity: Oxidative Addition Kinetics in Cross-Coupling

The bromine substituent in 2-bromo-3,6-dimethylphenol endows it with superior reactivity in palladium-catalyzed cross-coupling reactions relative to its chloro analogs. The carbon-bromine bond dissociation energy (BDE) is approximately 81 kcal/mol, compared to approximately 96 kcal/mol for the carbon-chlorine bond, a difference of roughly 15 kcal/mol [1]. This lower BDE translates into faster oxidative addition to Pd(0) catalysts, which is the rate-determining step for many coupling reactions. In practice, aryl bromides typically achieve complete conversion in Suzuki-Miyaura couplings within 1–4 hours at 80 °C, whereas the corresponding aryl chlorides often require temperatures above 100 °C and specialized electron-rich phosphine ligands to achieve comparable yields [2]. For 2-chloro-3,6-dimethylphenol, this intrinsic reactivity deficit would necessitate additional optimization of catalyst systems, potentially increasing development time and cost.

Palladium catalysis Suzuki-Miyaura coupling Aryl halide reactivity

Mono-Bromo vs. Di-Bromo Selectivity: Avoiding Over-Bromination in Downstream Functionalization

2-Bromo-3,6-dimethylphenol contains a single bromine atom at the ortho position, leaving the para position (C-4) unsubstituted and available for further selective functionalization. In contrast, 2,4-dibromo-3,6-dimethylphenol, a common over-bromination byproduct, has both ortho and para positions blocked, which eliminates the possibility of regioselective para-directed reactions such as nitration, formylation, or additional cross-coupling . The mono-bromo compound thus offers a single, unambiguous reactive site for subsequent transformations, which is critical for multi-step synthetic sequences in pharmaceutical intermediate synthesis where precise regiocontrol is required. The absence of a second bromine also reduces molecular weight (201.06 vs. 279.96 g/mol for the dibromo analog), improving atom economy in downstream reactions .

Selective bromination Regioselectivity Building block purity

Procurement-Relevant Application Scenarios for 2-Bromo-3,6-dimethylphenol


Synthesis of Sulfonephthalein pH Indicators (e.g., Bromoxylenol Blue)

2-Bromo-3,6-dimethylphenol is the essential monomer for synthesizing Bromoxylenol Blue, a sulfonephthalein indicator with a precisely defined pH transition range of 6.0–7.6 and a pKa of 7.0 [1]. The 3,6-dimethyl substitution pattern is critical to achieving this specific pKa; substitution with 2-bromo-4,5-dimethylphenol or unsubstituted 2-bromophenol would produce an indicator with a shifted transition range, as demonstrated by the distinct pKa values of Bromothymol Blue (pKa ~7.2) and Bromocresol Purple (pKa ~6.3) . Procurement of the correct monomer ensures batch-to-batch consistency in indicator performance for acid-base titrations and photometric determination of carboxylic acid impurities in polymers.

Dye-Sensitized Solar Cell (DSSC) Sensitizer Development

Bromoxylenol Blue, prepared from 2-bromo-3,6-dimethylphenol, has been validated as a DSSC sensitizer with a light harvesting efficiency (LHE) of 0.0290, surpassing Tetrabromophenol Blue (LHE = 0.0284) in photon capture [1]. While the overall power conversion efficiency favors Tetrabromophenol Blue (Jsc = 0.09 mA/cm², Voc = 0.39 V), the 2.1% higher LHE of Bromoxylenol Blue provides a specific advantage for researchers optimizing light absorption in co-sensitized systems or tandem architectures. Researchers developing novel sulfonephthalein-based sensitizers require the 3,6-dimethyl monomer as the foundational building block to explore structure-property relationships in this dye class.

Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediate Synthesis

The ortho-bromo substituent of 2-bromo-3,6-dimethylphenol provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The C–Br bond dissociation energy (~81 kcal/mol) is approximately 15 kcal/mol lower than that of the corresponding C–Cl bond (~96 kcal/mol), enabling faster oxidative addition and broader catalyst compatibility under mild conditions (80 °C, 1–4 hours) compared to chloro analogs [1]. Furthermore, the single bromine atom and free para position allow sequential functionalization strategies, distinguishing it from 2,4-dibromo-3,6-dimethylphenol where both reactive sites are blocked, thereby limiting regioselective modifications .

Ion-Pair Spectrophotometric Determination of Pharmaceutical Analytes

Bromoxylenol Blue, derived from 2-bromo-3,6-dimethylphenol, has been employed as an ion-pair reagent for the spectrophotometric determination of pentoxyverine citrate and other pharmaceutical analytes, alongside bromocresol green, bromophenol blue, bromothymol blue, and bromocresol purple [1]. The specific absorption maximum at 417 nm and the sharp transition at pH 6.0–7.6 enable quantification of analytes that form extractable ion-pair complexes in this pH window. The distinct spectral properties of Bromoxylenol Blue reduce interference when used in multi-indicator panels, providing an advantage over indicators with overlapping absorption bands. Reliable supply of the monomer is essential for preparing these validated analytical reagents.

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